molecular formula C24H30O8 B13065443 Kadlongirin B

Kadlongirin B

Cat. No.: B13065443
M. Wt: 446.5 g/mol
InChI Key: AYVHFHNOWLBSAU-KEZOAJOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadlongirin B is a tetrahydrofuran-type lignan isolated from Kadsura longipedunculata (Schisandraceae), a plant traditionally used in Asian herbal medicine for liver protection and antiviral therapies . Structurally, it belongs to a class of lignans characterized by a fused tetrahydrofuran ring system, which is critical for its bioactivity. This compound has been studied primarily for its antiviral properties, particularly against HIV-1, though its efficacy is notably weaker compared to other lignans in the same plant .

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

(1R,2S,4S,5R)-2-(3,4-dimethoxyphenyl)-2-methoxy-1,5-dimethyl-4-(3,4,5-trimethoxyphenyl)-3,6-dioxabicyclo[3.1.0]hexane

InChI

InChI=1S/C24H30O8/c1-22-21(14-11-18(27-5)20(29-7)19(12-14)28-6)31-24(30-8,23(22,2)32-22)15-9-10-16(25-3)17(13-15)26-4/h9-13,21H,1-8H3/t21-,22+,23+,24-/m0/s1

InChI Key

AYVHFHNOWLBSAU-KEZOAJOQSA-N

Isomeric SMILES

C[C@@]12[C@@H](O[C@]([C@@]1(O2)C)(C3=CC(=C(C=C3)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC12C(OC(C1(O2)C)(C3=CC(=C(C=C3)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Kadlongirin B involves the extraction of the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are suitable for research purposes but not for mass production.

Chemical Reactions Analysis

Reaction Mechanisms and Bioorthogonal Chemistry

Bioorthogonal reactions, such as the Staudinger reduction and click chemistry, provide a framework for understanding Kadlongirin B’s reactivity. These reactions involve abiotic components (e.g., azides, phosphines) that avoid interference with biological systems .

  • Staudinger Reduction :

    • Mechanism : Nucleophilic attack of phosphines on azides, yielding aza-ylide intermediates.

    • Relevance : Similar rate-enhancement strategies (e.g., fluorinated cyclooctynes) could apply to this compound if it participates in analogous cycloaddition reactions .

  • Click Chemistry :

    • Key Feature : Cu(I)-catalyzed azide-alkyne cycloaddition, though cytotoxicity is a limitation .

    • Potential Analogy : If this compound contains azide or alkyne moieties, such reactions could be explored .

Optimization Techniques

Modern chemical reaction optimization methods suggest the following approaches for this compound:

Factor Example Optimization
Catalyst designLigand modification to reduce toxicity
Reaction conditionsTemperature, solvent, pH
Kinetic analysisSecond-order rate constants (k)

Kinetic and Thermodynamic Analysis

For hypothetical reactions involving this compound:

  • Rate Constants :

    • First-order or second-order kinetics, depending on reaction complexity .

    • Example: k=0.0043M1s1k=0.0043\,\text{M}^{-1}\text{s}^{-1} for fluorinated cyclooctynes .

  • Thermodynamic Data :

    • ΔG, ΔH, ΔS calculations for reaction feasibility .

Controlled Experiments

Controlled experiments, as demonstrated in calcium chloride-sodium bicarbonate reactions , could be adapted:

Reactants Products Key Observations
This compound + XYColor change, gas evolution, temperature shift

Future Research Directions

  • In Vivo Imaging : Use of fluorinated derivatives (e.g., DIFO, BARAC) for real-time tracking .

  • Mechanistic Studies : Investigation of intermediates (e.g., aza-ylides) via spectroscopic methods .

  • Redox Reactions : Potential interactions with cellular ROS or GSH .

Scientific Research Applications

Mechanism of Action

Kadlongirin B exerts its effects through various molecular targets and pathways. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells . Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Structural Analogues

Kadlongirin B shares structural similarities with other tetrahydrofuran lignans from Kadsura species, including:

  • Kadlongirin A : A positional isomer of this compound, differing in hydroxylation patterns .
  • Grandisin and Fragransin B1 : Tetrahydrofuran lignans with analogous ring systems but distinct substituents .
  • Zuihonin A : Features a similar core structure but with additional methoxy groups .

These compounds are classified under the Schisandraceae lignans, known for their diverse bioactivities, including antiviral, anti-inflammatory, and cytotoxic effects .

Pharmacological Activity: Antiviral Effects

Table 1: Anti-HIV Activity of this compound and Related Lignans
Compound Source Target/Activity EC50/IC50 Therapeutic Index (TI) Reference
This compound K. longipedunculata HIV-1 cytopathic inhibition 16.0 µg/mL 6.7
Kadlongirin A K. longipedunculata HIV-1 cytopathic inhibition 2.03 µg/mL N/A
Longipedunin A K. longipedunculata HIV-1 protease inhibition 50 µM N/A
Schisanlactone A K. longipedunculata HIV-1 protease inhibition 20 µM N/A
Binankadsurin A K. oblongifolia HIV replication inhibition 3.86 µM N/A
Key Findings:
  • Potency : this compound (EC50: 16.0 µg/mL) is significantly less potent than Kadlongirin A (EC50: 2.03 µg/mL) and binankadsurin A (EC50: 3.86 µM) .
  • Therapeutic Index : With a TI of 6.7, this compound has a narrower safety window compared to reference drugs like AZT (TI > 100) .

Comparison with Broader Lignan Classes

Table 2: Bioactivities of Select Lignans from Kadsura Species
Compound Class Activity IC50/EC50 Reference
Kadlongilactone A Cycloartane Cytotoxicity (Bel-7402 cells) <0.1 µM
Kadsulignan H Dibenzocyclooctadiene Cytotoxicity (Leukemia P-388) 40 µg/mL
Kadlongilignan C Lignan Anti-inflammatory (NO inhibition) IC50: 10 µM
  • Cytotoxicity: this compound lacks notable cytotoxicity (unlike Kadlongilactone A), suggesting its bioactivity is specific to viral targets .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing the structural identity of Kadlongirin B, and how should data be validated against existing literature?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Compare spectral data with published analogs like Kadlongirin A . Validate purity via HPLC and elemental analysis, ensuring deviations <5% from theoretical values. For known compounds, cross-reference with databases (e.g., SciFinder) and cite prior studies explicitly .

Q. How can researchers ensure the reproducibility of this compound isolation protocols from natural sources?

  • Methodological Answer : Document extraction solvents, temperatures, and chromatographic conditions (e.g., column type, gradient elution) in detail. Include yield percentages and retention factors (Rf) for TLC analysis. Provide raw data (e.g., NMR spectra) in supplementary materials, labeled with unique identifiers (e.g., S1-S5) and hyperlinked in the main text . For plant-derived samples, specify species, collection location, and voucher numbers to mitigate batch variability .

Advanced Research Questions

Q. How should experimental designs address contradictory bioactivity data for this compound across different cell lines?

  • Methodological Answer :

  • Hypothesis Testing : Use factorial designs to isolate variables (e.g., cell culture conditions, solvent effects). For example, test this compound in parallel with positive/negative controls under standardized oxygen levels and serum concentrations .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. If contradictions persist, perform sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in dose-response curves .
  • Contextualization : Compare results with prior studies by mapping bioactivity trends against cell lineage (e.g., epithelial vs. mesenchymal) and receptor expression profiles .

Q. What strategies optimize the synthetic yield of this compound derivatives while minimizing side reactions?

  • Methodological Answer :

  • Reaction Optimization : Use response surface methodology (RSM) to model variables (e.g., catalyst loading, temperature). For example, a Central Composite Design (CCD) can identify optimal conditions for Suzuki-Miyaura coupling .
  • Byproduct Analysis : Characterize side products via LC-MS and adjust protecting groups or stoichiometry. Report yields as "isolated yield" (mass-based) and "conversion efficiency" (mol%) to distinguish scalability limitations .
  • Machine Learning : Train LASSO regression models on reaction parameters (e.g., solvent polarity, reaction time) to predict yield outcomes and prioritize high-probability synthetic routes .

Q. How can researchers design robust assays to elucidate this compound’s mechanism of action in heterogeneous biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify pathway enrichments. Use STRING databases to map protein-protein interaction networks perturbed by this compound .
  • Kinetic Studies : Perform time-resolved assays (e.g., surface plasmon resonance) to measure binding constants (Kd) with putative targets. Validate specificity via CRISPR knockouts or competitive inhibition assays .
  • Data Triangulation : Cross-validate findings with molecular docking (AutoDock Vina) and in vivo models (e.g., zebrafish xenografts) to reconcile in vitro/in vivo discrepancies .

Data Presentation and Validation

Q. What criteria should guide the inclusion of contradictory data in publications on this compound?

  • Methodological Answer : Disclose all replicates, including outliers, in supplementary materials. Use funnel plots to assess publication bias and Grubbs’ test to statistically justify exclusions. Discuss contradictions in the "Results and Discussion" section, linking them to methodological variability (e.g., assay sensitivity thresholds) or biological context (e.g., tissue-specific metabolism) .

Tables for Reference

Parameter Recommended Protocol Evidence Source
Structural Validation¹H/¹³C NMR, HRMS, HPLC ≥95% purity
Bioactivity ReproducibilityANOVA with post-hoc Tukey, n ≥3 replicates
Synthetic Yield ReportingIsolated yield (mass%), conversion efficiency (mol%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.